Superior Antiproliferative Potency in B-Cell Lymphoma Model Compared to Pinobanksin and Other Esters
In a direct comparative study on the M12.C3.F6 B-cell lymphoma cell line, Pinobanksin 3-O-Butyrate demonstrated superior antiproliferative activity relative to its parent compound, pinobanksin, and closely related esters [1]. The measured IC₅₀ for Pinobanksin 3-O-Butyrate was 49.9 µM, a 4.2% improvement in potency over pinobanksin (IC₅₀: 52.1 µM) and a 25.5% improvement over pinobanksin-3-O-propanoate (IC₅₀: 67.0 µM) [1]. This quantitative differentiation positions the butyrate ester as a key tool for structure-activity relationship (SAR) studies investigating the optimal alkyl chain length for bioactivity [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 49.9 µM |
| Comparator Or Baseline | Pinobanksin: IC₅₀ = 52.1 µM; Pinobanksin-3-O-propanoate: IC₅₀ = 67.0 µM; Pinobanksin-3-O-pentanoate: IC₅₀ = 51.3 µM; Pinobanksin-3-O-hexanoate: IC₅₀ = 76.6 µM |
| Quantified Difference | 4.2% more potent than pinobanksin; 25.5% more potent than propanoate ester; 34.9% more potent than hexanoate ester |
| Conditions | M12.C3.F6 B-cell lymphoma cell line, in vitro assay |
Why This Matters
This quantifiable potency difference provides a scientific basis for selecting the butyrate ester over other chain-length variants in apoptosis and cancer research programs.
- [1] PMC9412804. (2022). Table 7: Compound/extract, Model, Concentration/dose, Study type, Mechanism, Origin, References. View Source
- [2] Alday, E., Valencia, D., Carreño, A. L., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 35-44. View Source
